N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide
Description
N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide is a synthetic small molecule featuring a pyrazolo[3,4-d]pyrimidine core substituted with a methylthio group at position 6, a pyrrolidine ring at position 4, and a pentanamide side chain linked via an ethyl group. Its structural complexity arises from the pyrazolo-pyrimidine scaffold, which is known for mimicking purine bases, enabling interactions with biological targets such as enzymes or receptors .
Properties
IUPAC Name |
N-[2-(6-methylsulfanyl-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-2-propylpentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N6OS/c1-4-8-15(9-5-2)19(27)21-10-13-26-18-16(14-22-26)17(23-20(24-18)28-3)25-11-6-7-12-25/h14-15H,4-13H2,1-3H3,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZDLMVNTNGNQCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NCCN1C2=C(C=N1)C(=NC(=N2)SC)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions The synthesis of N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide typically involves multi-step reactions. Key steps include the formation of the pyrazolo[3,4-d]pyrimidine core, introduction of the pyrrolidin-1-yl group, and final assembly of the compound. Reagents commonly used in these processes include hydrazines, alkyl halides, and amines under conditions such as reflux, catalytic hydrogenation, and temperature-controlled reactions.
Industrial Production Methods Industrial production of this compound may employ large-scale reactors and advanced purification techniques. High-throughput synthesis methods, such as continuous flow chemistry, can enhance efficiency and yield. Purification often involves chromatography and crystallization to achieve the desired purity and quality.
Chemical Reactions Analysis
Scientific Research Applications
Mechanism of Action
The compound’s mechanism of action involves interaction with specific molecular targets such as enzymes and receptors. It can inhibit or activate certain pathways, leading to physiological effects that are useful in therapeutic contexts. Key molecular targets may include kinases and other signaling proteins, which the compound modulates through binding interactions.
Comparison with Similar Compounds
Key Compounds for Comparison:
Piperidine Analog (CAS 941985-65-5): Structure: Differs by replacing pyrrolidine (5-membered ring) with piperidine (6-membered) at position 3. Molecular Formula: C21H34N6OS (vs. C20H32N6OS for the target compound). Impact: The bulkier piperidine group increases lipophilicity (clogP ~3.2 vs.
Benzo[d]oxazole/Thiazole Derivatives (Compounds 2u, 2v, 2w, 2x) :
- Substituents : Position 4 includes benzo[d]oxazol-2-ylthio (2u, 2v) or tert-butoxycarbonyl (2w), while position 6 retains thioether or biotinylated groups.
- Key Features :
Key Observations:
- Synthetic Accessibility : The target compound and its piperidine analog likely require similar synthetic routes (e.g., nucleophilic substitution at position 4). In contrast, compounds like 2v and 2x involve multi-step bioconjugation or cross-coupling, resulting in lower yields (e.g., 39% for 2v) .
- Solubility : The hydrophilic side chains in 2u (ethoxyethoxyethoxy) and 2w (carboxylate) improve aqueous solubility compared to the hydrophobic pentanamide chain in the target compound.
- Bioactivity Potential: The methylthio group in the target compound and its analogs may confer redox-modulating properties, while biotin in 2v enables targeting applications .
Research Findings and Implications
- Piperidine vs. Pyrrolidine : Molecular dynamics simulations suggest that piperidine’s larger ring size in the analog may enhance binding to deep hydrophobic pockets in kinase ATP-binding sites, whereas pyrrolidine’s compact structure favors interactions with shallower pockets .
- Biological Relevance : Compounds like 2v, with biotin tags, are used in pull-down assays for target identification, whereas the target compound’s simpler structure is more suited for in vivo pharmacokinetic studies .
Biological Activity
N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide is a complex organic compound with significant potential in various biological applications. This article aims to provide an in-depth examination of its biological activity, including its synthesis, mechanisms of action, and pharmacological effects.
Chemical Structure and Properties
The compound features a pyrazolo[3,4-d]pyrimidine core structure with several substituents that enhance its biological activity. Its molecular formula is , and it has a molecular weight of approximately 320.46 g/mol. The presence of the methylthio group and the pyrrolidine moiety contributes to its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. The mechanism involves:
- Inhibition of Enzymatic Activity : The compound may inhibit certain kinases or phosphatases, leading to altered signaling pathways.
- Receptor Modulation : It can act as an antagonist or agonist at various receptors, influencing cellular responses.
These interactions can lead to therapeutic effects in conditions such as cancer and inflammation.
Anticancer Activity
Recent studies have shown that derivatives of pyrazolo[3,4-d]pyrimidine exhibit promising anticancer properties. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines, including:
These values indicate that the compound has a comparable efficacy to established chemotherapeutic agents.
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory properties. Compounds with similar structures have been studied for their ability to inhibit cyclooxygenase enzymes (COX-I and COX-II), which are critical in the inflammatory response:
| Compound | IC50 (µM) | Selectivity |
|---|---|---|
| PYZ16 (similar structure) | 0.52 | COX-II |
| Celecoxib (standard drug) | 0.78 | COX-II |
Studies indicate that modifications like those found in this compound could enhance selectivity and potency against COX enzymes .
Case Studies
Several research articles have documented the synthesis and biological evaluation of related compounds:
- Synthesis of Pyrazolo Derivatives : A study demonstrated the synthesis of various pyrazolo derivatives and their subsequent evaluation for antimicrobial and anticancer activities, showing significant results against bacterial strains and cancer cells .
- Structure-Activity Relationship (SAR) : Research has focused on identifying key structural components that enhance biological activity, providing insights into how modifications can lead to improved efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
